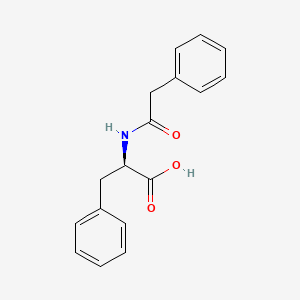

n-(Phenylacetyl)-d-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

54076-39-0 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(2R)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid |

InChI |

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1 |

InChI Key |

LIIPHJDKZNTNII-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenylacetyl D Phenylalanine and Its Analogues

Chemoenzymatic and Enzymatic Synthesis Approaches

The convergence of chemical and enzymatic methods offers powerful tools for the synthesis of N-(Phenylacetyl)-D-phenylalanine and its analogues, leveraging the high selectivity of enzymes and the versatility of chemical reactions.

Asymmetric Synthesis and Stereoselective Resolution of D-Phenylalanine (B559541) Derivatives

The asymmetric synthesis of D-phenylalanine derivatives is a cornerstone for producing enantiomerically pure compounds. A notable strategy involves a one-pot chemoenzymatic deracemization process. This method couples the amination of cinnamic acids catalyzed by phenylalanine ammonia (B1221849) lyase (PAL) with stereoselective oxidation and non-selective reduction. nih.govnih.gov This approach has been successfully applied to synthesize various substituted D-phenylalanines with high yields and excellent optical purity from inexpensive starting materials. nih.govnih.gov

Multi-enzymatic cascade processes have been developed to enhance the production of D-phenylalanine derivatives. nih.govnih.gov For instance, a cascade involving a PAL-catalyzed hydroamination and an L-amino acid deaminase (LAAD)-mediated oxidation of the undesired L-enantiomer can significantly improve the enantiomeric excess of the D-isomer. acs.org Engineered biocatalysts, such as variants of PAL from Anabaena variabilis, have been developed to exhibit increased selectivity towards the formation of D-phenylalanines. nih.govnih.gov

Stereoselective resolution of racemic DL-phenylalanine is another effective method. Phenylalanine ammonia-lyase from Rhodotorula glutinis has been immobilized and used in a recirculating packed-bed reactor to efficiently resolve DL-phenylalanine, yielding optically pure D-phenylalanine. nih.govresearchgate.net This enzymatic process is advantageous due to the high catalytic activity of the enzyme and the ease of separation of the product. nih.govresearchgate.net

Table 1: Chemoenzymatic Synthesis of D-Phenylalanine Derivatives

| Starting Material | Enzymatic System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| p-Nitrocinnamic acid | PAL amination and LAAD/NH₃:BH₃ deracemization | D-p-Nitrophenylalanine | 71% | 96% | nih.govresearchgate.net |

| Cinnamic acids | PAL (H359Y variant) cascade | D-Phenylalanine derivatives | >78% | >99% | nih.gov |

| Racemic DL-phenylalanine | Immobilized Rhodotorula glutinis PAL | D-Phenylalanine | ~95% | 99% | nih.govnih.gov |

| L-Phenylalanines | LAAD and D-selective aminotransferase | D-Phenylalanine derivatives | High | 90% to >99% | nih.gov |

Enzymatic Acylation and Derivatization Strategies

Enzymatic acylation provides a mild and selective method for the synthesis of N-acyl-D-amino acids. D-acylases are enzymes that can be employed in the kinetic resolution of N-acetyl-D,L-amino acids due to their distinct stereospecificity. nih.gov While often used for deacylation, the reverse reaction, acylation, can be achieved under specific conditions. The coupling of a D-acylase with an N-succinyl-amino acid racemase (NSAR) can drive the dynamic kinetic resolution (DKR) of N-acetyl-amino acids to produce enantiomerically pure D-amino acids. nih.gov

The derivatization of amino acids through enzymatic reactions is a valuable tool. For instance, the enzymatic decarboxylation of phenylalanine can be performed, although it can be challenging and is typically applicable to a small set of amino acids. researchgate.net Lipases, such as Candida antarctica lipase-B (CaLB), have demonstrated utility in the chemoselective aminolysis and acylation of related structures, suggesting their potential for the synthesis of this compound. researchgate.net

Chemical Synthetic Routes

Traditional chemical synthesis remains a vital approach for the production of this compound, offering scalability and access to a wide range of analogues.

Acylation Reactions Utilizing Phenylacetyl Donors

The most direct chemical route to this compound involves the acylation of D-phenylalanine with a phenylacetyl donor. This can be achieved using phenylacetic acid activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Alternatively, phenylacetyl chloride can be used as the acylating agent under Schotten-Baumann conditions, typically in a biphasic system with a base to neutralize the HCl byproduct.

The protection of the amino group of phenylalanine is a common strategy in many chemical processes to ensure regioselectivity. magritek.com For instance, the N-acetylation of L-phenylalanine with acetic anhydride (B1165640) is a well-established procedure that can be monitored in real-time using techniques like NMR spectroscopy. magritek.com A similar approach can be envisioned for the synthesis of this compound.

Strategies for Enantiopure D-Isomer Production

The production of enantiopure D-phenylalanine, the precursor for this compound, is a critical step. Chemical resolution via the formation of diastereomeric salts is a classical and industrially viable method. researchgate.net This involves reacting racemic DL-phenylalanine methyl ester with a chiral resolving agent, such as N-acetyl-D-phenylglycine. researchgate.net The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. researchgate.net

Asymmetric phase-transfer catalysis is a powerful modern technique for synthesizing enantiopure α-amino acid derivatives. nih.gov By using pseudoenantiomeric cinchona alkaloid-based quaternary ammonium (B1175870) salts as catalysts, both (R)- and (S)-enantiomers of phenylalanine derivatives can be obtained with high yields and excellent enantioselectivity through the asymmetric α-alkylation of a glycine (B1666218) Schiff base. nih.gov

Table 2: Chemical Synthesis of Enantiopure Phenylalanine Derivatives

| Method | Reactants | Product | Yield | Optical Purity | Reference |

|---|---|---|---|---|---|

| Chemical Resolution | DL-phenylalanine methyl ester, N-acetyl-D-phenylglycine | D-phenylalanine methyl ester | 81.2% | 98.1% | researchgate.net |

| Asymmetric Phase-Transfer Catalysis | Glycine Schiff base, substituted benzyl (B1604629) bromides, cinchona alkaloid catalyst | (R)- and (S)-phenylalanine derivatives | Excellent | Excellent | nih.gov |

Derivatization for Enhanced Research Utility

The derivatization of this compound can enhance its utility in research by modifying its properties or enabling its use in specific applications. While specific derivatization of the title compound is not extensively reported, general principles of amino acid and peptide modification can be applied.

For analytical purposes, such as high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore, facilitating detection. mdpi.com The carboxylic acid group of this compound can be esterified, for example, to form the methyl or ethyl ester. This modification can alter its solubility and make it a suitable building block for peptide synthesis.

The phenyl ring of the phenylacetyl group or the D-phenylalanine moiety could be functionalized with various substituents to create a library of analogues for structure-activity relationship (SAR) studies. These modifications can modulate the compound's biological activity or physical properties.

Synthesis of Modified Phenylacetyl-D-Phenylalanine Analogues

The synthesis of modified this compound analogues involves strategic chemical modifications to either the phenylacetyl moiety or the D-phenylalanine backbone. These modifications are crucial for exploring the structure-activity relationships of this class of compounds. The general synthetic approach typically follows a two-step pathway: first, the preparation of the desired substituted D-phenylalanine precursor, and second, the acylation of this precursor with a relevant phenylacetic acid derivative.

A common strategy for obtaining substituted D-phenylalanine analogues is through the chemical or enzymatic modification of precursor molecules. For instance, substituted acetamidocinnamic acids can be hydrogenated in the presence of a chiral catalyst to yield the corresponding N-acetyl-D-phenylalanine derivative, which is then hydrolyzed to afford the desired D-phenylalanine analogue. This method has been successfully applied to prepare compounds such as 4-chloro-D-phenylalanine and 4-nitro-D-phenylalanine. google.com An alternative and highly efficient method involves the use of phenylalanine ammonia lyases (PALs) in a multienzymatic cascade process to convert substituted cinnamic acids into optically pure substituted D-phenylalanines. chemicalbook.comnih.gov

Once the desired D-phenylalanine analogue is obtained, it is coupled with a phenylacetic acid derivative. A frequently employed method is the Schotten-Baumann reaction, where the amino group of the D-phenylalanine derivative (often as its methyl ester to protect the carboxylic acid) reacts with a phenylacetyl chloride derivative in a biphasic system. This reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) and water, with a base like potassium carbonate to neutralize the hydrogen chloride formed during the reaction. google.com The phenylacetyl chloride can be prepared from the corresponding phenylacetic acid using a chlorinating agent like thionyl chloride. Following the coupling, a final hydrolysis step is performed to remove the methyl ester protecting group, yielding the final this compound analogue. This coupling methodology has been shown to produce good yields, for instance, an 80% yield was reported for a similar acylation of a substituted phenylalanine methyl ester. google.com

The following table summarizes the synthesis of representative modified this compound analogues based on established methodologies for precursor synthesis and coupling reactions.

| Starting Phenylacetic Acid Derivative | Starting D-Phenylalanine Derivative | Synthesized Analogue | Synthetic Strategy Highlights | Reference |

| Phenylacetic acid | 4-Chloro-D-phenylalanine | N-(Phenylacetyl)-4-chloro-D-phenylalanine | 1. Synthesis of 4-chloro-D-phenylalanine via hydrogenation of (Z)-2-acetylamino-3-(4-chlorophenyl)acrylic acid. google.com 2. Coupling of 4-chloro-D-phenylalanine methyl ester with phenylacetyl chloride. google.com | google.comgoogle.com |

| Phenylacetic acid | 4-Nitro-D-phenylalanine | N-(Phenylacetyl)-4-nitro-D-phenylalanine | 1. Preparation of 4-nitro-D-phenylalanine from (Z)-2-acetylamino-3-(4-nitrophenyl)acrylic acid. google.com 2. Acylation of 4-nitro-D-phenylalanine methyl ester with phenylacetyl chloride. google.com | google.comgoogle.com |

| 4-Nitrophenylacetic acid | D-Phenylalanine | N-(4-Nitrophenylacetyl)-D-phenylalanine | 1. Synthesis of 4-nitrophenylacetic acid. 2. Coupling of D-phenylalanine methyl ester with 4-nitrophenylacetyl chloride. google.com | google.com |

| 4-Methoxyphenylacetic acid | D-Phenylalanine | N-(4-Methoxyphenylacetyl)-D-phenylalanine | 1. Synthesis of 4-methoxyphenylacetic acid. 2. Coupling of D-phenylalanine methyl ester with 4-methoxyphenylacetyl chloride. google.com | google.com |

This structured synthetic approach allows for the systematic generation of a diverse library of this compound analogues, which is essential for detailed biological evaluation and the development of new therapeutic agents.

Investigating Biological Activities and Mechanisms of Action

Enzyme Interactions and Catalysis

The interaction of N-(Phenylacetyl)-D-phenylalanine with various hydrolytic enzymes is a key area of investigation. Its D-configuration and N-acylation present a unique substrate profile for enzymes that typically recognize L-amino acids or β-lactam structures.

Substrate Specificity and Turnover Kinetics with DD-Peptidases

DD-peptidases are bacterial enzymes crucial for the final stages of peptidoglycan synthesis, making them important targets for antibiotics. While direct kinetic data for this compound with DD-peptidases is not extensively documented, studies on structurally similar compounds provide significant insights. For instance, the α-hydroxydepsipeptide 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate, which also possesses a D-configuration at the α-carbon, has been shown to be an effective substrate for low molecular mass DD-peptidases from Streptomyces R61 and Actinomadura R39. nih.govrsc.org These enzymes catalyze the hydrolysis of only one enantiomer of this substrate, with a strong preference for the D(R) configuration. nih.govrsc.org This specificity suggests that DD-peptidases can recognize and process substrates containing a D-amino acid-like structure coupled with a phenylacetyl group. The enzymatic reaction involves the hydrolysis of the ester or amide bond, mimicking the cleavage of the D-Ala-D-Ala peptide bond in their natural substrate.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|---|

| Streptomyces R61 DD-peptidase | 3-carboxyphenyl N-(phenylacetyl)-α-D-hydroxyglycinate | 1.5 ± 0.1 | >1.0 | (1.5 ± 0.1) x 10³ |

| Actinomadura R39 DD-peptidase | 3-carboxyphenyl N-(phenylacetyl)-α-D-hydroxyglycinate | 0.12 ± 0.01 | >1.0 | (1.2 ± 0.1) x 10² |

Note: The data presented is for a structurally related compound, 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate, as a proxy for this compound.

Substrate Specificity and Turnover Kinetics with Serine β-Lactamases

Serine β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Interestingly, these enzymes can also hydrolyze acyclic substrates that mimic the structure of their natural substrates. Research on 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate has revealed that it is an effective substrate for various serine β-lactamases. nih.govrsc.org Notably, while β-lactamases typically prefer L-enantiomers, a surprising switch in preference for the D(R) enantiomer of this substrate has been observed. nih.govrsc.org This suggests that this compound could also be a substrate for these enzymes.

The class A TEM-2 and class D OXA-1 β-lactamases show a significant preference for the D(R) enantiomer, while class C P99 and AmpC β-lactamases can hydrolyze both enantiomers, albeit with a strong preference for the D(R) form. nih.govrsc.org The kinetic parameters for the hydrolysis of the D(R) enantiomer of the related α-hydroxyglycine ester are detailed in the table below.

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|---|

| TEM-2 β-lactamase (Class A) | 3-carboxyphenyl N-(phenylacetyl)-α-D-hydroxyglycinate | 2.0 ± 0.1 | >1.0 | (2.0 ± 0.1) x 10³ |

| OXA-1 β-lactamase (Class D) | 3-carboxyphenyl N-(phenylacetyl)-α-D-hydroxyglycinate | 1.5 ± 0.1 | >1.0 | (1.5 ± 0.1) x 10³ |

| P99 β-lactamase (Class C) | 3-carboxyphenyl N-(phenylacetyl)-α-D-hydroxyglycinate | 25 ± 2 | 0.6 ± 0.1 | (4.2 ± 0.8) x 10⁴ |

| AmpC β-lactamase (Class C) | 3-carboxyphenyl N-(phenylacetyl)-α-D-hydroxyglycinate | 10 ± 1 | 0.5 ± 0.1 | (2.0 ± 0.5) x 10⁴ |

Note: The data presented is for a structurally related compound, 3-carboxyphenyl N-(phenylacetyl)-α-hydroxyglycinate, as a proxy for this compound.

Modulation of Carboxypeptidase A Activity

Carboxypeptidase A is a zinc-containing metalloprotease that cleaves the C-terminal peptide bond of proteins and peptides, showing a preference for aromatic or branched aliphatic residues. While there is extensive research on the interaction of carboxypeptidase A with N-acyl-L-phenylalanine derivatives, specific studies on this compound are limited. The stereochemistry at the α-carbon is a critical determinant for substrate binding and catalysis by carboxypeptidase A, which generally exhibits high stereospecificity for L-amino acids. Therefore, it is anticipated that this compound would be a poor substrate or potentially an inhibitor of carboxypeptidase A. Further empirical studies are required to elucidate the precise nature of this interaction.

Interactions with Other Amide Hydrolyzing Enzymes

Beyond DD-peptidases and β-lactamases, this compound can interact with other amidohydrolases.

Penicillin G Acylase (PGA): This enzyme, also known as penicillin amidase, is widely used in the pharmaceutical industry to produce 6-aminopenicillanic acid from penicillin G. nih.gov PGA from Escherichia coli is known to hydrolyze the phenylacetyl amide bond of various compounds, including N-phenylacetylated amino acids. nih.govnih.gov Studies on N-phenylacetyl derivatives of α-methyl-α-amino acids have shown that the enzyme can hydrolyze these substrates, although with lower stereoselectivity and rates compared to natural α-amino acids. nih.gov The enzyme generally shows a preference for the R-form of substrates. nih.gov Given its specificity for the phenylacetyl group, it is highly probable that PGA can hydrolyze this compound to produce phenylacetic acid and D-phenylalanine (B559541). Kinetic studies on related substrates suggest that this compound would be a viable substrate for PGA. nih.gov

D-aminoacylase: These enzymes specifically hydrolyze N-acylated D-amino acids. D-aminoacylase is a key enzyme in the industrial production of enantiomerically pure D-amino acids through the resolution of racemic N-acetyl-D,L-amino acids. The enzyme stereospecifically hydrolyzes the N-acetyl-D-amino acid, leaving the L-enantiomer intact. It is therefore expected that D-aminoacylase would effectively catalyze the hydrolysis of this compound to D-phenylalanine and phenylacetic acid.

Catalytic Mechanisms and Enzyme Evolution

The catalytic mechanisms of serine β-lactamases and DD-peptidases involve an acyl-enzyme intermediate formed via a conserved serine residue in the active site. For β-lactamases, the acylation step is followed by deacylation, where a water molecule hydrolyzes the acyl-enzyme intermediate. nih.gov The surprising ability of β-lactamases to hydrolyze a D-enantiomer substrate like the N-(phenylacetyl)-α-hydroxyglycine ester suggests a degree of flexibility in the active site that allows for the accommodation of non-canonical substrates. nih.govrsc.org This has implications for understanding the evolution of these enzymes and their potential to adapt to new substrates.

The catalytic mechanism of penicillin G acylase also proceeds through an acyl-enzyme intermediate involving a serine at the N-terminus of the β-subunit. The enzyme's active site has a hydrophobic pocket that accommodates the phenylacetyl group of its substrates. nih.gov

Metabolic Pathways and Biotransformations

The metabolic fate of this compound is likely dictated by the action of amidohydrolases. The primary metabolic pathway is expected to be the hydrolysis of the amide bond, releasing D-phenylalanine and phenylacetic acid.

The biosynthesis and metabolism of N-acylated aromatic amino acids are part of a broader network of metabolic pathways. nih.gov The formation of such compounds can occur via N-acetyltransferases. hmdb.ca For instance, an enzyme that catalyzes the formation of N-acetyl-D-aromatic amino acids from the D-amino acid and acetyl-CoA has been described. nih.gov

Once hydrolyzed, the resulting products, D-phenylalanine and phenylacetic acid, would enter their respective metabolic pathways. D-phenylalanine can be converted to L-phenylalanine by D-amino acid oxidase followed by a transaminase, or it can be excreted. Phenylacetic acid can be further metabolized or conjugated for excretion. The biotransformation of L-phenylalanine can lead to the production of phenylethanol and phenylacetic acid through the Ehrlich pathway in yeasts. nih.gov

Role in Bacterial Phenylalanine and Phenylacetate (B1230308) Catabolism

In the bacterial kingdom, the breakdown of the aromatic amino acid L-phenylalanine is a well-studied metabolic process. The primary pathway does not typically involve N-acetylation of phenylalanine directly. Instead, most bacteria metabolize L-phenylalanine by first converting it to phenylacetate (also known as phenylacetic acid or PAA). nih.govnih.gov This conversion is a key step that funnels the carbon skeleton of phenylalanine into a central catabolic pathway. nih.gov

Once formed, phenylacetate is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. nih.govnih.govwikipedia.org This activation is catalyzed by phenylacetate-CoA ligase and is a prerequisite for the subsequent degradation of the aromatic ring. wikipedia.orgresearchgate.net The phenylacetyl-CoA pathway is widespread, found in a significant percentage of sequenced bacteria, including common species like Escherichia coli and Pseudomonas putida. nih.govnih.gov The pathway proceeds through an unusual series of reactions involving the epoxidation of the aromatic ring, isomerization to a seven-membered oxepin (B1234782) ring, and eventual hydrolytic cleavage and β-oxidation to yield central metabolites like acetyl-CoA and succinyl-CoA. nih.govnih.govresearchgate.net

While this main catabolic route for phenylalanine and phenylacetate is well-documented, the direct involvement of this compound as an intermediate has not been established. However, some bacteria possess the enzymatic machinery to handle D-amino acids. For instance, exogenous D-amino acids, including D-phenylalanine, can be incorporated into the peptidoglycan of the bacterial cell wall, a process that can disrupt cell wall integrity. nih.gov Additionally, enzymes like D-amino acid N-acetyltransferase, which catalyze the acetylation of D-amino acids using acetyl-CoA, have been identified. wikipedia.org This suggests that under specific conditions, if both D-phenylalanine and an activated phenylacetyl donor like phenylacetyl-CoA were present, the enzymatic formation of this compound could be possible, though it is not considered a part of the primary catabolic pathway for phenylalanine.

Formation and Metabolism in Plant Systems

In contrast to bacteria, the formation of phenylacetyl-amino acid conjugates is a recognized aspect of plant metabolism. Phenylacetic acid (PAA) is acknowledged as a natural auxin, a class of phytohormones vital for plant growth and development. biorxiv.orgnih.gov PAA homeostasis is, in part, regulated by its conjugation to other molecules, including amino acids.

Recent research has led to the identification of several endogenous PAA-amino acid conjugates in plants, including n-(Phenylacetyl)-L-phenylalanine (PAA-Phe). biorxiv.org In studies on pea (Pisum sativum) and wheat (Triticum aestivum), PAA-Phe was detected in various tissues, including cotyledons, roots, and shoots. biorxiv.org The biosynthesis of these conjugates is thought to be a mechanism for inactivating or storing PAA, similar to the well-known conjugation of the primary auxin, indole-3-acetic acid (IAA). nih.gov

The enzymatic machinery responsible for this conjugation involves the GRETCHEN HAGEN 3 (GH3) family of auxin-amido synthetases. biorxiv.org These enzymes are known to adenylate the auxin (like IAA or PAA) and then catalyze the transfer of the auxin to an amino acid substrate. While the primary substrates for many GH3 enzymes are amino acids like aspartate and glutamate, research shows they can also form conjugates with other amino acids, including phenylalanine. biorxiv.org The formation of these conjugates is a key part of the complex network that regulates auxin homeostasis, thereby influencing plant development and responses to environmental stimuli. biorxiv.orgnih.gov

Table 1: Endogenous PAA-Amino Acid Conjugates Identified in Plants

| Conjugate | Plant Species Detected In | Tissue |

|---|---|---|

| n-(Phenylacetyl)-L-phenylalanine (PAA-Phe) | Pea, Wheat | Cotyledon, Root, Shoot |

| n-(Phenylacetyl)-leucine (PAA-Leu) | Pea, Wheat | Cotyledon, Root |

| n-(Phenylacetyl)-valine (PAA-Val) | Pea, Wheat | Cotyledon, Root, Shoot |

| n-(Phenylacetyl)-aspartate (PAA-Asp) | Various | - |

| n-(Phenylacetyl)-glutamate (PAA-Glu) | Various | - |

Pathways of Phenylacetyl Conjugate Formation in Mammalian Systems

In mammalian systems, the existence of n-Phenylacetylphenylalanine has been confirmed through metabolomic studies. hmdb.cafoodb.ca The formation of such phenylacetyl-amino acid conjugates is generally considered a detoxification pathway. When phenylacetate accumulates, it can be conjugated with amino acids to facilitate its excretion. The most well-known example is the conjugation of phenylacetate with glutamine to form phenylacetylglutamine, which is then excreted in the urine. nih.gov

The enzymatic basis for the formation of this compound is plausible given the existence of relevant enzyme families. An enzyme class known as D-amino-acid N-acetyltransferase exists, which uses acetyl-CoA to acetylate D-amino acids. wikipedia.org While this specific enzyme uses acetyl-CoA rather than phenylacetyl-CoA, other acyltransferases in mammals exhibit broader substrate specificity. For instance, an arylacetyl acyl-CoA:amino acid N-acyltransferase has been purified from bovine liver mitochondria that can conjugate an arylacetyl-CoA (like phenylacetyl-CoA) with various amino acids. genome.jp Although glycine (B1666218) is a primary substrate for some of these enzymes, others like L-asparagine and L-glutamine can also serve as acceptors. genome.jp It is conceivable that such an enzyme, or a related one with different specificity, could utilize D-phenylalanine as a substrate, leading to the formation of this compound.

Intermediary Metabolism in Bioproduction Systems (e.g., Penicillin G Biosynthesis)

In the industrial bioproduction of certain antibiotics by filamentous fungi like Penicillium chrysogenum, phenylacetate metabolism is of central importance. Penicillin G (benzylpenicillin) is a classic example, distinguished by its phenylacetyl side chain. news-medical.netam-online.org The biosynthesis of this antibiotic is a multi-step process that occurs within the fungal cell.

The final step in Penicillin G synthesis involves the exchange of the L-α-aminoadipyl side chain of the intermediate, isopenicillin N (IPN), for a phenylacetyl group. news-medical.netam-online.org This reaction is catalyzed by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). For this to occur, phenylacetic acid, which is supplied to the fermentation medium as a precursor, must first be activated to phenylacetyl-CoA by a phenylacetyl-CoA ligase. am-online.org

Although this compound is not a direct intermediate in the main biosynthetic pathway of penicillin G, the core chemistry is highly relevant. The process demonstrates that microbial systems used for bioproduction possess enzymes capable of using phenylacetyl-CoA to acylate an amine group on a complex, amino-acid-derived molecule (the 6-aminopenicillanic acid core of IPN). Furthermore, related enzymes, such as penicillin G acylase from E. coli, have been shown to catalyze the reverse reaction (hydrolysis) but can also be used for synthesis. For example, this enzyme can be used to produce N-phenylacetyl-(R)-β-phenylalanine, showcasing the capability of enzymes from bioproduction organisms to form phenylacetyl-amino acid bonds enantioselectively. researchgate.net

Interrogation of Cellular and Molecular Pathways

The biological effects of this compound can also be inferred by examining the known activities of its constituent parts—the phenylacetyl group and D-phenylalanine—on cellular and molecular signaling.

Influence on Neurotransmitter Systems and Related Enzymology

The D-phenylalanine moiety of the compound is known to interact with neurotransmitter systems, primarily through its action as an enkephalinase inhibitor. itcpharmacy.comnih.govwikipedia.org Enkephalinases are enzymes, such as carboxypeptidase A, that degrade enkephalins—naturally occurring opioid peptides that act as neurotransmitters and play a role in pain perception. itcpharmacy.com By inhibiting these enzymes, D-phenylalanine can increase the levels and prolong the action of enkephalins in the brain. itcpharmacy.comnih.gov This enhancement of the endogenous opioid system can, in turn, influence other neurotransmitter systems, such as dopamine, potentially leading to effects on mood and reward pathways. nih.gov

The phenylacetyl moiety, particularly when activated as phenylacetyl-CoA, can also exert influence. Phenylacetyl-CoA has been shown to be a potent inhibitor of choline (B1196258) acetyltransferase, the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition is competitive with respect to acetyl-CoA and could potentially decrease the availability of acetylcholine, a critical neurotransmitter for memory, cognition, and neuromuscular function. nih.gov Therefore, the complete molecule, this compound, could theoretically exert a dual influence on neurotransmitter systems, combining the enkephalin-sparing effects of D-phenylalanine with the potential cholinergic inhibition of the phenylacetyl group.

Table 2: Potential Enzymatic Targets of this compound Components

| Component | Enzyme Target | Potential Effect |

|---|---|---|

| D-Phenylalanine | Enkephalinase (e.g., Carboxypeptidase A) | Inhibition, leading to increased enkephalin levels. itcpharmacy.comnih.gov |

| Phenylacetyl-CoA | Choline Acetyltransferase | Competitive inhibition, leading to decreased acetylcholine synthesis. nih.gov |

| L-Phenylalanine (for context) | N-methyl-D-aspartate (NMDA) Receptor | Inhibition at the glycine-binding site. nih.gov |

Effects on Gene Expression and Metabolic Regulation (e.g., Mevalonate (B85504) Pathway)

The mevalonate pathway is a fundamental metabolic route in eukaryotes responsible for the synthesis of isoprenoids, a vast class of molecules that includes cholesterol, steroid hormones, and non-sterol compounds essential for cellular function. wikipedia.orgnih.gov The regulation of this pathway is complex and can be influenced by various metabolic states, including the levels of amino acids like phenylalanine.

Studies in mouse models of phenylketonuria (PKU), a disorder characterized by high levels of phenylalanine, have revealed a link between phenylalanine levels and the expression of genes in the mevalonate pathway. In these models, elevated phenylalanine is associated with the upregulation of genes involved in cholesterol biosynthesis. nih.gov This alteration in gene expression can be reversed by treatments that lower blood phenylalanine levels, suggesting that phenylalanine metabolism is linked to the transcriptional regulation of the mevalonate pathway. nih.gov

In plants, the mevalonate pathway is also crucial and has been linked to symbiotic signaling. nih.gov The biosynthesis of phenylpropanoids, which are derived from phenylalanine, represents a significant draw on cellular carbon, and its regulation is tightly coordinated with primary metabolism. nih.govmdpi.com While direct studies on the effect of this compound on the mevalonate pathway are lacking, the established connection between phenylalanine levels and the expression of cholesterol/isoprenoid biosynthesis genes suggests that phenylacetylated derivatives could also play a role in metabolic regulation. The introduction of such a compound could potentially influence the cellular pool of phenylalanine or phenylacetate, thereby indirectly affecting these gene expression programs.

Impact on Protein Synthesis and Modification Processes

Currently, there is a notable absence of scientific literature and research data concerning the specific impact of this compound on protein synthesis and modification processes. Extensive searches of scholarly databases and scientific publications did not yield any studies that have investigated the effects of this particular chemical compound on key cellular mechanisms such as protein translation, post-translational modifications (e.g., phosphorylation, ubiquitination), or protein folding and aggregation.

While the constituent parts of the molecule, phenylalanine and a phenylacetyl group, are individually involved in various biological pathways, the specific biological activity of the combined molecule, this compound, in the context of protein life cycle remains uncharacterized. Research on the L-isomer, n-(Phenylacetyl)-l-phenylalanine, and the amino acid d-phenylalanine alone does not provide direct insight into the functions of the specified compound.

Consequently, no detailed research findings or data tables on the impact of this compound on protein synthesis and modification can be provided at this time. This represents a gap in the current scientific knowledge, and future research would be necessary to elucidate any potential roles of this compound in these fundamental biological processes.

Table 1: Summary of Research Findings on the Impact of this compound on Protein Synthesis and Modification

| Process Investigated | Organism/System | Key Findings | Reference |

| Protein Synthesis | Not Studied | No data available | N/A |

| Post-Translational Modification | Not Studied | No data available | N/A |

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Elucidation of Key Pharmacophoric Elements in N-(Phenylacetyl)-D-Phenylalanine Scaffold

The this compound molecule contains several key features, known as pharmacophoric elements, that are essential for its biological activity. These elements include the phenylacetyl group, the D-phenylalanine (B559541) core, and a carboxylic acid functional group.

The phenylacetyl group consists of a phenyl ring attached to an acetyl group. This part of the molecule is largely non-polar and contributes to hydrophobic (water-repelling) interactions with biological targets. The aromatic phenyl ring can participate in what is known as π-π stacking, an attractive, non-covalent interaction with other aromatic rings found in the amino acid residues of proteins.

The central component of the molecule is the D-phenylalanine core . This core provides a specific three-dimensional structure. The benzyl (B1604629) side chain of the phenylalanine adds another hydrophobic region to the molecule. Crucially, the "D" configuration refers to the specific stereochemistry at the alpha-carbon, which is a key factor for recognition by specific enzymes.

Finally, the carboxylic acid moiety is a polar group that can act as a hydrogen bond donor and acceptor. Under physiological pH, this group is typically deprotonated to form a negatively charged carboxylate ion. This charge allows it to form strong ionic bonds with positively charged amino acid residues, such as lysine (B10760008) or arginine, within the binding site of a protein. The combination and spatial arrangement of these three pharmacophoric elements are what define the molecule's ability to bind to and interact with its biological targets.

Impact of Stereochemistry on Biological Activity and Enzyme Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of this compound. The specific "D" configuration of the phenylalanine residue is paramount for its recognition by certain enzymes.

Biological systems, particularly enzymes, are often highly stereospecific, meaning they preferentially interact with one stereoisomer over another. This is because enzymes themselves are chiral, being composed of L-amino acids. The enzyme D-aminoacylase, for example, is known to act on N-acyl-D-amino acids. This enzyme can recognize and process molecules with the D-configuration, while the corresponding L-isomer is often a poor substrate or may even inhibit the enzyme's function.

The D-stereochemistry dictates the precise spatial orientation of the phenylacetyl group, the benzyl side chain, and the carboxylic acid. This specific arrangement allows the molecule to fit optimally into the active site of its target enzyme, much like a key fits into a lock. A change to the L-configuration would alter this three-dimensional shape, misaligning the key pharmacophoric elements and disrupting the crucial interactions required for biological activity. This high degree of stereoselectivity highlights the specificity of the molecular recognition processes involving this compound.

Analysis of Substituent Effects on Bioactivity

The biological activity of this compound can be fine-tuned by adding or changing chemical groups (substituents) on its phenyl rings. These modifications can alter the molecule's size, shape, electronic properties, and solubility, which in turn can enhance or decrease its interaction with a biological target.

Research has shown that adding different substituents can have varied effects. For instance, attaching an electron-withdrawing group like a chloro (Cl) atom to the para-position of the phenylacetyl ring has been observed to increase inhibitory activity in some contexts. Conversely, adding an electron-donating group like a methoxy (B1213986) (OCH3) group at the same position can lead to decreased activity.

The effects of substituents on the phenylalanine ring have also been investigated. The introduction of a hydroxyl (OH) group can have variable effects depending on the specific biological target, while a nitro (NO2) group generally leads to decreased activity. These findings demonstrate that the structure-activity relationship is highly sensitive to even small changes in the molecular structure.

Interactive Table: Effect of Substituents on Bioactivity This table summarizes how different substituents at various positions on the this compound scaffold can influence its biological activity.

| Position of Substitution | Substituent | Effect on Bioactivity |

| Phenylacetyl Ring (para) | Chloro (Cl) | Increased inhibitory activity |

| Phenylacetyl Ring (para) | Methoxy (OCH3) | Decreased inhibitory activity |

| Phenylalanine Ring (para) | Hydroxyl (OH) | Variable, depends on target |

| Phenylalanine Ring (para) | Nitro (NO2) | Generally decreased activity |

Comparative SAR with Related Phenylalanine and Phenylacetyl Derivatives

When the D-phenylalanine core is kept constant but the phenylacetyl group is replaced with other acyl groups, a clear trend in activity is often observed. For instance, replacing the phenylacetyl group with a smaller acetyl group typically results in lower activity. This suggests that the bulky and hydrophobic nature of the phenylacetyl group is important for binding to a corresponding hydrophobic pocket in the target protein.

Interactive Table: Comparative Activity of N-Acyl-D-Phenylalanine Derivatives This table shows the relative biological activity when the acyl group is varied while keeping the D-phenylalanine core the same.

| Acyl Group | Relative Activity |

| Phenylacetyl | High |

| Benzoyl | Moderate |

| Acetyl | Low |

Conversely, if the phenylacetyl group is retained and the D-phenylalanine is substituted with other amino acids, the importance of the phenylalanine side chain and its stereochemistry becomes evident. Replacing D-phenylalanine with amino acids that have smaller side chains, such as D-alanine, or changing the stereochemistry to L-phenylalanine, generally leads to a significant reduction in biological activity. This underscores the critical role of the benzyl side chain for hydrophobic interactions and the D-configuration for proper orientation within the active site.

Interactive Table: Comparative Activity of N-Phenylacetyl Amino Acid Derivatives This table illustrates the relative biological activity when the amino acid moiety is changed while the N-phenylacetyl group is kept constant.

| Amino Acid | Relative Activity |

| D-Phenylalanine | High |

| D-Valine | Moderate |

| D-Alanine | Low |

| L-Phenylalanine | Very Low / Inactive |

These comparative studies collectively affirm that the specific combination of a phenylacetyl group and a D-phenylalanine residue is crucial for the potent and selective biological activity of this compound.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of n-(Phenylacetyl)-d-phenylalanine. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. In a related compound, N-Acetyl-D-phenylalanine, analyzed in DMSO-d6 at 400 MHz, characteristic chemical shifts are observed that can be extrapolated to predict the spectrum of this compound. ontosight.ai The presence of the additional phenyl group in the acetyl moiety of this compound would introduce further signals in the aromatic region.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, data for N-Acetyl-D-phenylalanine can serve as a reference. ontosight.ai The spectrum of this compound would be expected to show additional resonances corresponding to the carbons of the phenylacetyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analog Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification based on Analog Data |

| Carboxylic Acid (-COOH) | ~12-13 | ~173-175 | The acidic proton of the carboxylic acid is typically downfield. The carbonyl carbon resonance is also characteristic. ontosight.aiontosight.ai |

| Amide (-NH) | ~8.0-8.5 | N/A | The amide proton signal is a singlet and its chemical shift is influenced by hydrogen bonding. ontosight.ai |

| α-CH | ~4.4-4.6 | ~54-56 | The proton and carbon at the chiral center are adjacent to both the amide and carboxylic acid groups. ontosight.aiontosight.ai |

| β-CH₂ | ~2.8-3.2 | ~37-39 | The methylene (B1212753) protons adjacent to the phenyl ring of the phenylalanine moiety. ontosight.aiontosight.ai |

| Phenylalanine Aromatic CH | ~7.1-7.3 | ~126-138 | Signals corresponding to the five protons of the phenylalanine phenyl ring. ontosight.aiontosight.ai |

| Phenylacetyl CH₂ | ~3.5-3.7 | ~42-44 | The methylene protons of the phenylacetyl group would be a singlet. |

| Phenylacetyl Aromatic CH | ~7.2-7.4 | ~127-135 | Signals corresponding to the five protons of the phenylacetyl phenyl ring. |

| Acetyl CH₃ (in analog) | ~1.8 | ~22-23 | For comparison, the methyl group in N-Acetyl-D-phenylalanine appears in this region. ontosight.ai |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of n-(Phenylacetyl)-phenylalanine is approximately 283.33 g/mol . chemspider.com

In mass spectrometry, a molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. Studies on the fragmentation of deprotonated peptides containing phenylalanine show that characteristic losses, such as the elimination of the benzyl (B1604629) group or parts of the side chain, are common. foodb.ca For this compound, fragmentation would likely occur at the amide bond and involve the phenylacetyl and phenylalanine moieties, providing valuable structural information. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 284 | [M+H]⁺ (protonated molecule) |

| 282 | [M-H]⁻ (deprotonated molecule) |

| 164 | [Phenylalanine - H]⁻ |

| 120 | [Phenylacetyl]⁺ |

| 91 | [Tropylium ion, from benzyl group] |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.

While a specific IR spectrum for this compound is not available, the spectrum of the closely related N-acetyl-L-phenylalanine shows characteristic absorption bands. hmdb.ca Key absorptions include those for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C stretches of the phenyl rings. hmdb.casigmaaldrich.com

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Amide N-H | 3200-3400 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Amide C=O (Amide I) | 1630-1680 | Stretching |

| Carboxylic Acid C=O | 1700-1725 | Stretching |

| Amide N-H (Amide II) | 1510-1570 | Bending |

| Aromatic C=C | 1450-1600 | Stretching |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in a mixture. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC is a common method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. Chiral HPLC methods can also be employed to separate the D- and L-enantiomers. For instance, the separation of DL-phenylalanine has been demonstrated with distinct retention times for each enantiomer. nih.gov A study on a similar compound, N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine, utilized a column-switching HPLC method for its determination in biological fluids, highlighting the adaptability of HPLC for analyzing such molecules. mdpi.com

Table 4: Representative HPLC Parameters for Analysis of Phenylalanine Derivatives

| Parameter | Typical Conditions | Reference |

| Column | C18 (Reversed-Phase) | |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid, phosphoric acid) | |

| Detection | UV at 210-220 nm | mdpi.com |

| Flow Rate | 1.0 mL/min | |

| Temperature | Ambient or controlled (e.g., 35 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility.

GC-MS is a powerful tool for metabolic profiling, which involves the comprehensive analysis of metabolites in a biological sample. In the context of this compound research, GC-MS could be used to study its metabolic fate by identifying and quantifying its volatile metabolites in biological matrices such as urine or plasma. This often involves an extraction step followed by derivatization to make the metabolites amenable to GC analysis. The resulting mass spectra of the metabolites can then be compared to spectral libraries for identification.

Advanced Enzymatic Assay Development for Kinetic Studies

The study of enzymes that interact with or metabolize this compound is fundamental to understanding its biological activity. The development of advanced enzymatic assays is critical for determining key kinetic parameters such as the Michaelis constant (K_m), catalytic rate constant (k_cat), and enzyme efficiency (k_cat/K_m). nih.govnih.gov

Enzymes that act on N-acyl-D-amino acids, such as N-acyl-D-amino acid deacylases (also known as D-acylases), are of particular interest. researchgate.netnih.gov These enzymes catalyze the hydrolysis of the N-acyl group from the D-amino acid. Developing assays for these enzymes often involves monitoring the formation of the product, D-phenylalanine (B559541), or the disappearance of the substrate, this compound, over time.

A common approach for assay development involves coupling the primary enzymatic reaction to a secondary reaction that produces a detectable signal, such as a color change or fluorescence. For instance, the D-phenylalanine produced could be a substrate for a D-amino acid oxidase, which in the presence of a peroxidase and a chromogenic substrate, generates a measurable colorimetric signal. nih.govresearchgate.net This cascade system allows for continuous monitoring of the reaction rate. nih.gov

Alternatively, direct measurement of substrate and product concentrations can be achieved using chromatographic methods like HPLC or LC-MS. nih.govnih.gov These methods offer high specificity and can be used to study enzymes for which coupled assays are not available. For example, an assay could involve incubating the enzyme with this compound for a set time, then stopping the reaction and quantifying the amount of D-phenylalanine produced using LC-MS. nih.gov

Kinetic studies often involve measuring the initial reaction rates at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation to determine the K_m and V_max values. The table below presents hypothetical kinetic data for a putative N-acyl-D-phenylalanine deacylase acting on this compound, based on values reported for similar enzymes. nih.gov

Table 2: Hypothetical Kinetic Parameters of a Putative N-acyl-D-phenylalanine Deacylase

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| This compound | Putative N-acyl-D-phenylalanine Deacylase | 5.2 | 15.8 | 3.04 x 10³ |

| n-Acetyl-d-phenylalanine | D-acylase from Klebsiella pneumoniae | 7.6 | 21.4 | 2.82 x 10³ |

| n-Acetyl-d-methionine | D-acylase from Klebsiella pneumoniae | 13.5 | 50.1 | 3.71 x 10³ |

These advanced analytical and enzymatic methodologies are indispensable for the detailed characterization and kinetic profiling of this compound, paving the way for a deeper understanding of its biochemical significance.

Preclinical Research Applications in in Vitro and in Vivo Models Mechanistic Studies

Investigation of Enzyme Inhibition and Substrate Behavior in Cell-Free Systems

Cell-free systems provide a controlled environment to investigate the direct interactions between a compound and specific enzymes, devoid of the complexities of a cellular environment. Such systems have been instrumental in characterizing the enzymatic activity related to phenylalanine and its derivatives.

While direct studies on n-(Phenylacetyl)-d-phenylalanine are limited, research on related compounds provides a framework for understanding its potential interactions. For instance, the metabolism of phenylalanine is a well-studied pathway involving several key enzymes. The initial and rate-limiting step in the complete catabolism of phenylalanine is its hydroxylation to tyrosine, catalyzed by phenylalanine hydroxylase (PAH). nih.gov An alternative pathway involves the transamination of phenylalanine to phenylpyruvate. nih.gov

In the context of enzyme inhibition, studies on similar N-acylated amino acids can offer insights. The modification of the amino group with a phenylacetyl moiety, as seen in this compound, can significantly alter its recognition and processing by enzymes that typically act on natural L-amino acids. This alteration could lead to competitive or non-competitive inhibition of these enzymes.

Furthermore, cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for expressing and studying enzymes involved in metabolic pathways. nih.gov These systems allow for the reconstitution of enzymatic pathways in vitro, enabling the detailed study of substrate specificity and enzyme kinetics. nih.gov For example, a modular, cell-free platform has been designed to construct long biosynthetic pathways for the tunable synthesis of valuable aromatic compounds from L-phenylalanine. nih.gov This approach could be adapted to investigate how this compound behaves as a potential substrate or inhibitor for enzymes within these reconstituted pathways.

Studies on Microbial Metabolism and Degradation Pathways

The microbial metabolism of aromatic compounds, including phenylalanine and its derivatives, is a subject of extensive research due to its environmental and biotechnological significance. nih.govpnas.org Bacteria have evolved sophisticated pathways to degrade these compounds, often utilizing them as a source of carbon and energy. nih.govnih.gov

The primary route for the aerobic degradation of phenylacetate (B1230308), a key intermediate in phenylalanine metabolism in many bacteria, is the phenylacetyl-CoA (PA-CoA) pathway. nih.govresearchgate.net This pathway is encoded by the paa gene cluster and is found in a significant percentage of sequenced bacterial genomes, including in organisms like Escherichia coli and Pseudomonas putida. pnas.orgnih.govfrontiersin.org The pathway involves the activation of phenylacetate to phenylacetyl-CoA, followed by a series of enzymatic reactions including epoxidation, isomerization, hydrolytic ring cleavage, and β-oxidation, ultimately leading to the formation of central metabolites like acetyl-CoA and succinyl-CoA. nih.govresearchgate.net

Given that this compound contains a phenylacetyl group, it is plausible that it could be a substrate for enzymes in the PA-CoA pathway, or that its degradation could intersect with this pathway. The initial step would likely involve the cleavage of the amide bond to release phenylacetate and D-phenylalanine (B559541). The released phenylacetate could then enter the PA-CoA degradation pathway.

Studies on lactic acid bacteria (LAB) from fermented foods like kimchi have shown their ability to metabolize phenylalanine into various compounds, including N-lactoyl-phenylalanine and phenyllactic acid. nih.gov This highlights the diverse metabolic capabilities of microorganisms in transforming phenylalanine derivatives. The presence of specific peptidases, such as carnosine dipeptidase 2 (CNDP2)-like M20 metallopeptidase, has been identified as crucial for the production of N-lactoyl-phenylalanine in LAB. nih.gov This suggests that microbial enzymes with specificities for N-acylated amino acids could potentially act on this compound.

Characterization of Metabolic Fate and Transformation in Animal Models

The metabolic fate of phenylalanine and its derivatives has been investigated in various animal models to understand its physiological roles and implications in metabolic disorders. nih.gov In animals, the primary metabolic pathway for phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH), which is predominantly found in the liver. nih.gov Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites. nih.gov

When phenylalanine is in excess, an alternative metabolic pathway becomes more prominent, involving its transamination to phenylpyruvate, which is then converted to other metabolites like phenyllactate and phenylacetate. nih.gov These metabolites are then excreted in the urine. nih.gov

Studies using isotopically labeled phenylalanine in piglet models have provided detailed insights into the whole-body and tissue-specific metabolism of this amino acid. researchgate.net These studies have helped to quantify the rates of phenylalanine utilization for protein synthesis, oxidation, and its release from protein degradation in different tissues. researchgate.net

While specific studies on the metabolic fate of this compound in animal models are not extensively documented, it is expected that upon administration, it would be subjected to hydrolysis, breaking the amide bond to yield phenylacetic acid and D-phenylalanine. The phenylacetic acid would likely be further metabolized or excreted. The fate of D-phenylalanine is less clear, as it is not the natural enantiomer used in protein synthesis. It may be converted to L-phenylalanine by certain enzymes or metabolized through other pathways.

Exploration of Neurobiological Mechanisms in Cellular Models (e.g., Neuronal Viability)

The neurobiological effects of phenylalanine and its metabolites are of significant interest, particularly in the context of phenylketonuria (PKU), where high levels of phenylalanine are neurotoxic. nih.gov Studies using neural cell cultures have shown that high concentrations of phenylalanine can impair neurite outgrowth. nih.gov This suggests a direct toxic effect of phenylalanine on neurons. nih.gov

While direct studies on the neurobiological mechanisms of this compound are limited, research on related compounds provides a basis for potential investigations. The presence of the D-phenylalanine moiety is of particular interest. Although N-Acetyl-DL-phenylalanine is not a naturally occurring metabolite, it has been identified in individuals exposed to it. hmdb.ca

The potential for this compound to be hydrolyzed into phenylacetic acid and D-phenylalanine in cellular models is a key consideration. Phenylacetic acid itself has been studied for its effects on neuronal cells. The impact of D-phenylalanine on neuronal viability and function would also need to be assessed.

Cellular models, such as primary neuronal cultures or neuronal cell lines, would be appropriate systems to investigate the direct effects of this compound on neuronal viability, neurite outgrowth, synapse formation, and neurotransmitter metabolism.

Role in Bioproduction and Biosynthetic Pathways as a Precursor

Phenylalanine is a crucial precursor for the biosynthesis of a vast array of natural products in plants and microorganisms. frontiersin.org It serves as the entry point into the phenylpropanoid pathway, which generates compounds like flavonoids, lignans, and lignin. frontiersin.org The first step in this pathway is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. nih.gov

The potential of this compound as a precursor in bioproduction would depend on its ability to be converted into a usable intermediate by microbial or plant cells. A key step would be the enzymatic cleavage of the phenylacetyl group and the conversion of D-phenylalanine to L-phenylalanine. If these conversions are efficient, the resulting L-phenylalanine could then be channeled into various biosynthetic pathways.

For instance, engineered E. coli strains have been developed for the efficient biosynthesis of L-phenylalanine from inexpensive aromatic precursors. nih.gov These engineered pathways often involve the conversion of a precursor to phenylpyruvate, which is then transaminated to L-phenylalanine. nih.gov It is conceivable that if this compound could be converted to phenylpyruvate, it could serve as a substrate for such engineered bioproduction systems.

Furthermore, phenylalanine is a precursor for the biosynthesis of certain alkamides in plants like Acmella radicans. researchgate.net Labeled feeding experiments have confirmed the involvement of phenylalanine in the formation of these compounds. researchgate.net This highlights the diverse range of secondary metabolites derived from this amino acid.

The use of this compound in bioproduction would likely require the engineering of microbial or plant hosts with enzymes capable of processing this synthetic precursor. This could involve introducing enzymes for deacylation and racemization to convert it into the naturally utilized L-phenylalanine.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets and Pathways for Phenylacetyl-D-Phenylalanine

While the biological significance of many L-amino acid derivatives is well-documented, the roles of their D-enantiomers, including N-acyl-D-amino acids like N-(Phenylacetyl)-d-phenylalanine, are still being unraveled. A primary focus of future research will be the identification of specific biological targets and metabolic pathways associated with this compound. The presence of D-amino acids in various organisms, from bacteria to humans, suggests they have distinct and vital physiological functions. frontiersin.orgacs.orgnih.gov For instance, D-amino acids are known to be key components of bacterial peptidoglycan and can act as signaling molecules. frontiersin.orgnih.govnih.gov

Research into this compound and its analogs is ongoing, with a focus on their interactions with biological targets such as enzymes. ontosight.ai The modification of the amino group of phenylalanine with a phenylacetyl group can alter its properties, potentially leading to the inhibition of enzymes involved in various disease pathways. ontosight.ai Some N-acyl-D-amino acid derivatives have demonstrated antibotulinal properties, highlighting the potential for discovering novel bioactive functions. thieme-connect.com The exploration of how this compound interacts with cellular machinery, including receptors and enzymes, could reveal new therapeutic possibilities. frontiersin.orgmdpi.comnih.gov

Development of Advanced Synthetic and Biocatalytic Platforms for Chiral Amino Acid Derivatives

The synthesis of optically pure chiral amino acids and their derivatives is a critical area of chemical research, driven by their importance as building blocks for pharmaceuticals and other bioactive molecules. acs.orgacs.orgrsc.org Future research will undoubtedly focus on developing more efficient and environmentally friendly methods for the synthesis of compounds like this compound.

Biocatalysis, which utilizes enzymes or whole cells, presents a greener alternative to traditional chemical synthesis methods that often rely on harsh reagents. nih.gov Aminoacylases, for example, are a class of enzymes with demonstrated potential for producing N-acyl-amino acids. nih.gov The discovery and engineering of new enzymes with tailored substrate specificities will be crucial for the selective synthesis of a wide range of N-acyl-D-amino acids. nih.govrsc.org Adenylating enzymes, which activate fatty acids, have also shown promise as versatile biocatalysts for generating N-acyl amides. rsc.org

Table 1: Comparison of Synthetic Approaches for Chiral Amino Acid Derivatives

| Synthetic Approach | Key Features | Advantages | Challenges |

| Chemical Synthesis | Utilizes chiral auxiliaries, transition-metal catalysis, and organocatalysis. rsc.org | Well-established, versatile for a wide range of substrates. | Often requires protecting groups, may use harsh reagents and metals. nih.govresearchgate.net |

| Biocatalysis | Employs enzymes (e.g., aminoacylases, dehydrogenases, transaminases) or whole cells. nih.govnih.govnih.gov | High stereoselectivity, environmentally friendly ("green chemistry"). nih.govresearchgate.net | Enzyme stability and substrate scope can be limiting, requiring protein engineering. nih.govwisc.edu |

Application in Proteomics and Protein Engineering Research

The incorporation of unnatural amino acids, including D-amino acids and their derivatives, into proteins is a powerful strategy in proteomics and protein engineering. researchgate.net This approach allows for the creation of proteins with novel functions and enhanced stability. mdpi.com Future research could explore the use of this compound as a tool in these fields.

The introduction of D-amino acids into peptides has been shown to increase their resistance to proteolytic degradation, thereby enhancing their stability and effective lifetime. frontiersin.orgmdpi.com This property is particularly valuable in the development of therapeutic peptides. mdpi.com The specific chirality of an amino acid can also be crucial for receptor recognition and biological activity. frontiersin.orgmdpi.com For example, the chirality of amino acid residues can influence the self-assembly of peptides into various nanostructures and regulate their interaction with cells. frontiersin.org Investigating how the incorporation of this compound affects protein structure, function, and stability could open up new avenues for designing novel proteins and biomaterials. mdpi.comnih.gov

Integration with Systems Biology and Metabolomics for Holistic Understanding of Phenylalanine Metabolism

A comprehensive understanding of the role of this compound requires its integration into the broader context of phenylalanine metabolism. Systems biology and metabolomics offer powerful approaches to achieve this holistic view. nih.govub.edunih.govnih.gov Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a snapshot of the metabolic state and reveal how it is altered in different conditions. nih.govnih.gov

Phenylalanine metabolism is a complex network of biochemical reactions crucial for protein synthesis and the production of essential molecules like neurotransmitters. metwarebio.com Dysregulation of this metabolism is linked to diseases such as phenylketonuria (PKU). ub.edumetwarebio.com Metabolomic studies in PKU have identified various altered metabolites, highlighting the interconnectedness of different metabolic pathways. nih.govub.edu In bacteria, phenylalanine is often metabolized via phenylacetate (B1230308), which is then processed through a unique catabolic pathway. nih.govnih.gov

Future research using multi-platform metabolomics approaches can help to characterize the metabolic signature associated with this compound. nih.gov By analyzing the broader metabolic changes that occur in the presence of this compound, researchers can gain insights into its metabolic fate and its impact on interconnected pathways, such as tyrosine and tryptophan metabolism. nih.govmdpi.commdpi.com This systems-level understanding is essential for elucidating its physiological functions and potential pathological implications. researchgate.netosti.gov

Table 2: Key Metabolic Pathways Related to Phenylalanine

| Pathway | Description | Relevance to this compound Research |

| Phenylalanine Hydroxylation | Conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase. metwarebio.com | Understanding the primary metabolic route of phenylalanine and how N-acetylation and D-chirality might influence it. |

| Phenylacetate Catabolism | A major pathway for phenylalanine degradation in bacteria, proceeding via phenylacetyl-CoA. nih.govnih.gov | Investigating if this compound can enter or influence this pathway. |

| Transamination | Conversion of phenylalanine to phenylpyruvate. nih.gov | Exploring alternative metabolic fates of the phenylalanine moiety. |

| Shikimate Pathway | Biosynthetic pathway for aromatic amino acids in plants and microorganisms. mdpi.com | Contextualizing the production of the precursor phenylalanine in relevant organisms. |

Exploration of Stereoselective Reactivity in Complex Biological Systems

The chirality of a molecule is a fundamental determinant of its biological activity, as interactions with chiral biological macromolecules like proteins and nucleic acids are often highly stereospecific. acs.orgnih.gov A key area for future research is the exploration of the stereoselective reactivity of this compound in complex biological systems.

The presence of the D-enantiomer of phenylalanine fundamentally alters its interaction with the biological environment, which is predominantly composed of L-chiral molecules. nih.gov Enzymes, in particular, exhibit a high degree of stereoselectivity. acs.orgnih.gov For example, D-amino acid oxidases are enzymes that specifically act on D-amino acids. acs.org Investigating how this compound is recognized and metabolized by such stereoselective enzymes is crucial.

Furthermore, the introduction of D-amino acids can significantly impact the structure and function of peptides and proteins. frontiersin.orgmdpi.comfrontiersin.org The stereochemistry can influence peptide self-assembly, receptor binding, and resistance to proteolysis. mdpi.comfrontiersin.org Understanding the stereoselective interactions of this compound at the molecular level will be essential for predicting its biological fate, identifying its specific targets, and harnessing its potential for therapeutic or biotechnological applications. The development of advanced analytical techniques for chiral metabolomics will be instrumental in these investigations. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for N-(Phenylacetyl)-D-phenylalanine, and how can reaction conditions be optimized for yield?

Answer:

this compound is typically synthesized via acylation of D-phenylalanine using phenylacetyl chloride or anhydride. Key steps include:

- Acylation in anhydrous solvents : Reactions are conducted in dichloromethane or tetrahydrofuran under inert atmospheres to prevent hydrolysis of the acylating agent .

- Alkali catalysis : Triethylamine or pyridine is used to neutralize HCl generated during the reaction, improving yield and purity .

- Derivatization for purification : Post-synthesis, intermediates may be converted to methyl esters or Mosher amides (e.g., using MTPA-Cl) to enhance crystallinity and facilitate chromatographic separation .

- Optimization : Reaction temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of acylating agent), and solvent polarity are critical for minimizing side products like dipeptide byproducts .

Basic: What analytical techniques are most effective for confirming the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Paired with columns like Chirobiotic T or Crownpak CR-I, this method resolves D/L enantiomers via hydrophobic interactions with the phenylacetyl group .

- Mosher amide analysis : Derivatization with (R)- or (S)-MTPA-Cl creates diastereomers detectable by <sup>19</sup>F NMR, where diamagnetic anisotropy effects confirm absolute configuration .

- Optical rotatory dispersion (ORD) : Specific rotation values (e.g., [α]D = +25° for D-enantiomer) validate enantiomeric excess (>98%) .

Advanced: How does the stereochemistry of this compound influence its interaction with β-lactamases and DD-peptidases?

Answer:

- Enzyme specificity : Class C β-lactamases (e.g., P99) hydrolyze D(R)-enantiomers of phenylacetylated substrates preferentially, while DD-peptidases (e.g., Streptomyces R61) also favor D(R) configurations. This contrasts with typical β-lactamase preferences for L(S) substrates .

- Active-site interactions : Molecular docking suggests the α-hydroxyl group of D(R)-enantiomers forms hydrogen bonds with conserved Asn and Lys residues in β-lactamases, enhancing catalytic efficiency .

- Implications : Stereochemical alignment with enzyme active sites determines substrate turnover rates, critical for designing enzyme inhibitors or prodrugs .

Advanced: How can researchers resolve contradictions in kinetic data during enzyme-catalyzed hydrolysis studies of this compound derivatives?

Answer:

- Substrate enantiomer separation : Use chiral chromatography to isolate pure D(R) and L(S) forms, avoiding kinetic interference from racemic mixtures .

- Competitive inhibition assays : Introduce inhibitors like clavulanic acid to β-lactamases to distinguish between hydrolysis and non-productive binding events .

- Isotope labeling : <sup>18</sup>O-labeled water traces hydrolysis pathways, differentiating enzymatic vs. non-enzymatic degradation mechanisms .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne dust is generated .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous organic waste .

Advanced: What computational approaches model the interaction between this compound and enzyme active sites?

Answer:

- Molecular dynamics (MD) simulations : Analyze substrate flexibility and binding energy using software like GROMACS, focusing on hydrogen bonding with catalytic Ser residues .

- Density functional theory (DFT) : Calculate transition-state geometries to predict hydrolysis rates and stereochemical outcomes .

- Docking studies (AutoDock Vina) : Screen enantiomer binding affinities to β-lactamase active sites, prioritizing interactions with conserved motifs (e.g., SXXK) .

Basic: What are common impurities in this compound synthesis, and how are they controlled?

Answer:

- Dipeptide byproducts : Formed via unintended peptide coupling. Mitigated by controlling reaction pH (<8.5) and limiting acylation agent excess .

- Unreacted D-phenylalanine : Detected via reverse-phase HPLC (C18 column, 210 nm UV detection) and removed by liquid-liquid extraction (ethyl acetate/water) .

- Oxidation products : Monitor via LC-MS; use antioxidants like BHT in storage buffers to prevent phenylacetyl group degradation .

Advanced: How do protecting groups influence the stability and reactivity of this compound derivatives?

Answer:

- Fmoc vs. Boc protection : Fmoc groups (base-labile) allow orthogonal deprotection in peptide synthesis, while Boc (acid-labile) enhances solubility in organic solvents .

- Stability trade-offs : Phenylacetyl groups improve resistance to enzymatic cleavage but may sterically hinder coupling reactions in solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.